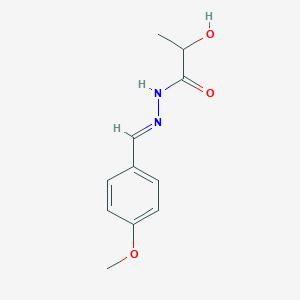![molecular formula C15H17N3O2 B5766583 N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5766583.png)
N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea, also known as MPPEU, is a synthetic compound with potential applications in scientific research. This compound has been studied for its ability to modulate the activity of certain enzymes and receptors in the human body.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea involves its ability to bind to specific receptors and enzymes in the human body. For example, N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea binds to the active site of PKC and prevents its activation by other signaling molecules. Similarly, N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea binds to the α7 nAChR and modulates its activity by altering the conformational changes that occur upon ligand binding.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer and prostate cancer. N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea in lab experiments is its specificity for certain receptors and enzymes. This allows researchers to study the effects of modulating these targets without affecting other signaling pathways. However, one of the limitations of using N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea is its potential toxicity and side effects. Therefore, careful dose-response studies and toxicity assays are necessary before using N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea in any experimental setting.
Orientations Futures
There are several future directions for the study of N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another area of interest is its potential use as a tool for studying the function of specific receptors and enzymes in the human body. Finally, further studies are needed to determine the long-term safety and efficacy of N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea in humans.
Conclusion
In conclusion, N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea is a synthetic compound with potential applications in scientific research. Its ability to modulate the activity of certain enzymes and receptors in the human body makes it a valuable tool for studying various cellular processes. However, further studies are needed to determine its safety and efficacy in humans, and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea involves the reaction of 2-(4-pyridinyl)ethylamine and 2-methoxyphenyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is a white crystalline solid with a melting point of 133-135°C. The purity of the compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to modulate the activity of certain enzymes and receptors in the human body. For example, N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation. N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has also been shown to bind to the α7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive function and synaptic plasticity.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-20-14-5-3-2-4-13(14)18-15(19)17-11-8-12-6-9-16-10-7-12/h2-7,9-10H,8,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLZWZJKOHEHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, 1-(2-methoxyphenyl)-3-(2-pyridin-4-ylethyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5766511.png)



![N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5766540.png)






![4-[2-(2-carboxyethyl)-5-(2-thienyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5766600.png)